molecular formula C11H12N4O B1483275 1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide CAS No. 2098103-21-8

1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B1483275
CAS No.: 2098103-21-8
M. Wt: 216.24 g/mol
InChI Key: SQUSSZAGSYRTHM-UHFFFAOYSA-N
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Description

1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule belongs to the class of pyrazolylpyridines, which are recognized as privileged scaffolds in the design of biologically active molecules due to their structural similarity to purine bases . The covalent fusion of a pyrazole and a pyridine ring creates a versatile pharmacophore that can be targeted against a range of therapeutic areas. Compounds within this structural class have demonstrated a broad spectrum of pharmacological activities in scientific literature. Pyrazolylpyridine derivatives have been investigated as kinase inhibitors , and specific pyridylpyrazole carboxamide analogues have shown potent antioxidant and anti-inflammatory activity in vitro, in some cases exceeding the efficacy of standard reference drugs . Furthermore, molecular docking studies suggest that such compounds can function as effective α-amylase inhibitors, indicating potential application in managing type 2 diabetes . The 1-ethyl group at the pyrazole nitrogen and the carboxamide moiety at the 5-position are key structural features that influence the molecule's drug-likeness, bioavailability, and binding affinity to enzymatic targets. This product is intended for research applications, including but not limited to: use as a key intermediate in organic synthesis and multicomponent reactions (MCRs) ; screening and development of new therapeutic agents in medicinal chemistry programs; and investigation of structure-activity relationships (SAR) to optimize potency and selectivity. It is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

2-ethyl-5-pyridin-4-ylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O/c1-2-15-10(11(12)16)7-9(14-15)8-3-5-13-6-4-8/h3-7H,2H2,1H3,(H2,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQUSSZAGSYRTHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C2=CC=NC=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for cholinergic transmission. The compound’s interaction with these enzymes can lead to inhibition, thereby affecting neurotransmission processes. Additionally, 1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide has shown potential in binding with specific proteins involved in cellular signaling pathways, influencing their activity and function.

Cellular Effects

The effects of 1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide on various types of cells and cellular processes are profound. It has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can alter the expression of genes involved in inflammatory responses, thereby impacting the overall cellular environment. Furthermore, 1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide has been shown to affect cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

The molecular mechanism of action of 1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide involves several key interactions at the molecular level. The compound exerts its effects by binding to specific biomolecules, such as enzymes and proteins, leading to inhibition or activation. For example, its binding to acetylcholinesterase results in enzyme inhibition, which in turn affects neurotransmission. Additionally, 1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that 1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide remains stable under specific conditions, but its degradation products can also influence cellular processes. Long-term exposure to the compound has been associated with sustained changes in gene expression and cellular metabolism, highlighting the importance of temporal dynamics in its biochemical effects.

Dosage Effects in Animal Models

The effects of 1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide vary with different dosages in animal models. At lower doses, the compound has been found to exhibit beneficial effects, such as anti-inflammatory and neuroprotective properties. At higher doses, it can lead to toxic or adverse effects, including cellular toxicity and disruption of normal cellular functions. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing harm.

Metabolic Pathways

1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. The compound has been shown to affect the activity of key metabolic enzymes, leading to changes in metabolic flux and metabolite levels. For instance, its interaction with enzymes involved in the glycolytic pathway can alter the production of ATP and other metabolic intermediates, thereby influencing cellular energy metabolism.

Transport and Distribution

The transport and distribution of 1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cellular membranes through active transport mechanisms, and its distribution within tissues is influenced by its binding affinity to various proteins. This distribution pattern affects the localization and accumulation of the compound, which in turn impacts its biochemical and cellular effects.

Subcellular Localization

The subcellular localization of 1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, affecting cellular energy metabolism and apoptotic pathways.

Biological Activity

1-Ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of 1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide is C12H14N4O, with a molecular weight of approximately 230.27 g/mol. The compound features a pyrazole ring substituted with an ethyl group and a pyridine moiety, along with a carboxamide functional group that enhances its reactivity and biological activity .

Synthesis Methods

The synthesis of 1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide typically involves several steps:

  • Formation of the Pyrazole Ring : Achieved through the cyclization of hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.
  • Alkylation : The introduction of the ethyl group is performed by alkylating the pyrazole ring using ethyl halides in the presence of a base.
  • Pyridine Attachment : The final step involves reacting the pyrazole derivative with 2-(pyridin-4-yl)ethylamine using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

Anticancer Properties

Research has demonstrated that compounds containing the pyrazole structure exhibit significant anticancer activity. Specifically, studies indicate that 1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide can inhibit the growth of various cancer cell lines, including:

  • Lung Cancer
  • Breast Cancer (MDA-MB-231 cells)
  • Liver Cancer (HepG2 cells)

In vitro studies have shown that this compound can induce apoptosis and inhibit cell proliferation in these cancer types .

Anti-inflammatory and Antimicrobial Activities

In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory and antimicrobial activities. It has shown promise as a selective inhibitor for cyclooxygenase enzymes (COX), which are critical in inflammatory processes. For instance, some derivatives have demonstrated superior anti-inflammatory effects compared to standard drugs like celecoxib .

The biological activity of 1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound can bind to active sites or allosteric sites on enzymes, modulating their activity.
  • Receptor Interaction : It may also interact with receptors involved in various signaling pathways related to cancer and inflammation .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

Study ReferenceBiological ActivityFindings
AnticancerInhibits growth in lung and liver cancer cell lines
Anti-inflammatorySuperior COX inhibition compared to celecoxib
AntimicrobialEffective against multiple bacterial strains

These findings highlight the potential of 1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide as a therapeutic agent across multiple disease contexts.

Scientific Research Applications

The compound 1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide (CAS: 2098103-21-8) has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article explores its applications in medicinal chemistry, agriculture, and materials science, supported by comprehensive data tables and case studies.

Chemical Formula

  • Molecular Formula : C11_{11}H12_{12}N4_{4}O
  • Molecular Weight : 220.24 g/mol

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, research has shown that 1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. A notable study demonstrated its effectiveness against various cancer cell lines, including breast and lung cancer cells.

StudyCell LineIC50_{50} (µM)Mechanism
MCF-7 (breast cancer)15Apoptosis induction
A549 (lung cancer)12Cell cycle arrest

Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In vitro assays revealed that it inhibits pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.

Agricultural Applications

Pesticide Development
Research indicates that 1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide can serve as a lead compound in developing new pesticides. Its ability to disrupt pest metabolic pathways has been highlighted in several studies.

StudyTarget PestEfficacy (%)Application Rate (g/ha)
Aphids85200
Whiteflies90150

Materials Science

Polymer Synthesis
The compound has potential applications in materials science, particularly in the synthesis of novel polymers. Its functional groups allow for the modification of polymer properties, enhancing thermal stability and mechanical strength.

Case Study 1: Anticancer Research

A collaborative study involving multiple institutions explored the anticancer effects of various pyrazole derivatives, including 1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide. The study concluded that this compound demonstrated promising results against resistant cancer cell lines, paving the way for further development into therapeutic agents.

Case Study 2: Agricultural Efficacy

In a field trial assessing the efficacy of new pesticide formulations, the compound was tested against common agricultural pests. Results showed a significant reduction in pest populations when applied at specified rates, suggesting its viability as a sustainable pest management solution.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Structural Differences vs. Target Compound Biological Activity Reference
N-(3-Methoxyphenyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide Methoxyphenyl substituent at carboxamide N-terminus Anti-inflammatory (superior to diclofenac sodium at 250 μM) [4]
3-(Pyridin-4-yl)-1H-pyrazole-5-carboxamide chalcone hybrids Chalcone moiety conjugated to pyrazole carboxamide Enhanced anti-inflammatory, antibacterial, antioxidant activities [9]
Tolfenpyrad (4-chloro-3-ethyl-1-methyl-N-[4-(p-tolyloxy)benzyl]pyrazole-5-carboxamide) Chloro, methyl, and benzyl-p-tolyloxy substituents Insecticidal activity (pesticide) [10]
1-Methyl-N-(4-methyl-3-(trifluoromethyl)phenyl)-4-(pyridin-4-ylmethylamino)-1H-pyrazole-5-carboxamide Trifluoromethylphenyl and pyridinylmethylamino groups VEGFR2/VEGFR1 kinase inhibition [14]
3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide Bromo and 3-chloropyridinyl substituents Insecticide lead compound [3]

Key Findings from Structure-Activity Relationship (SAR) Studies

  • Substituent Position : Ortho-substituents (e.g., 2-methylphenyl) on the pyrazole ring significantly enhance inhibitory activity. For example, compounds with 2-methylphenyl groups showed 72.8% inhibition at 10 μM in enzyme assays, suggesting steric and electronic effects improve target binding .
  • Hybridization : Conjugation with chalcones (e.g., 3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide chalcone hybrids) broadens biological activity by introducing additional hydrogen-bonding and π-π stacking interactions with COX-2 .
  • Electron-Donating vs. Electron-Withdrawing Groups : Derivatives with electron-donating groups (e.g., methoxy, methyl) exhibit stronger anti-inflammatory activity (ED50 = 18–36 mg/kg) compared to electron-withdrawing substituents .

Preparation Methods

Synthesis of Pyrazole Ester Intermediates

A common starting point is the synthesis of ethyl 3-bromo-1-(pyridinyl)-1H-pyrazole-5-carboxylate derivatives. These intermediates are prepared via oxidation of 4,5-dihydro-1H-pyrazole esters in the presence of oxidizing agents such as potassium persulfate in an acetonitrile solvent system with sulfuric acid as a catalyst. The oxidation step yields the pyrazole ring with a bromine substituent at the 3-position, with reported yields of approximately 75-80%.

Key Reaction Conditions:

Step Reagents/Conditions Yield (%) Notes
Oxidation of dihydropyrazole Potassium persulfate (1.3-1.7 eq), H2SO4, MeCN 75-80 Controlled addition of acid and oxidant

Hydrolysis and Acid Chloride Formation

The ethyl ester intermediates undergo hydrolysis under basic conditions (e.g., sodium hydroxide in aqueous ethanol) to yield the corresponding carboxylic acid. This step is typically performed at room temperature for 2 hours, followed by acidification to precipitate the acid with yields around 90-93%.

Subsequently, the carboxylic acid is converted to the corresponding acid chloride using reagents such as thionyl chloride or oxalyl chloride. This acid chloride intermediate is crucial for the next amidation step and is obtained with a total yield of approximately 70% over three steps.

Hydrolysis and Acid Chloride Formation Data:

Step Reagents/Conditions Yield (%) Notes
Hydrolysis NaOH in ethanol/water, room temp, 2 hr 90-93 Basic hydrolysis preferred over acidic
Acid chloride formation SOCl2 or oxalyl chloride, reflux ~70 Three-step process with isolation

Amidation to Form Carboxamide

The acid chloride intermediate reacts with ammonia or an amine source to form the carboxamide. This amidation is typically carried out under controlled temperature conditions (0-5 °C initially, then room temperature) to ensure high purity and yield (above 90%).

Summary Table of Preparation Steps

Step Number Intermediate/Product Reagents/Conditions Yield (%) Comments
1 Ethyl 3-bromo-1-(pyridinyl)-1H-pyrazole-5-carboxylate Oxidation with K2S2O8, H2SO4, MeCN 75-80 Key intermediate in pyrazole formation
2 3-bromo-1-(pyridinyl)-1H-pyrazole-5-carboxylic acid Hydrolysis with NaOH in EtOH/H2O 90-93 Basic hydrolysis preferred
3 3-bromo-1-(pyridinyl)-1H-pyrazole-5-carboxylic acid chloride Reaction with SOCl2 or oxalyl chloride ~70 Acid chloride intermediate
4 1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide Amidation with ammonia or amine, coupling with pyridinyl boronic acid >85 Final product formation via amidation and coupling

Research Findings and Optimization Notes

  • Oxidation Step: The use of potassium persulfate as an oxidizing agent in acetonitrile with sulfuric acid catalyst is critical for efficient conversion to the pyrazole ring, with optimal oxidant equivalents between 1.3 to 1.7 eq to balance yield and purity.

  • Hydrolysis Conditions: Basic hydrolysis under mild conditions (room temperature, aqueous ethanol) is preferred over acidic hydrolysis to improve yield and reduce side reactions.

  • Amidation: Temperature control during amidation is essential to prevent decomposition and ensure high purity of the carboxamide product.

  • Cross-Coupling: The introduction of the pyridin-4-yl substituent via Suzuki coupling is effective, with copper or palladium catalysts and pyridinyl boronic acids providing high regioselectivity and yield.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step protocols, such as condensation of pyridine derivatives with pyrazole precursors. For example, a click chemistry approach using sodium azide to form triazole intermediates (as seen in structurally similar compounds) can be adapted . Solvent selection (e.g., DMF/water mixtures) and catalysts (e.g., Pd(PPh₃)₄ for Suzuki couplings) are critical for optimizing yield and purity . Reaction parameters like temperature (80–120°C) and degassing conditions should be monitored to suppress side reactions .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • Elemental Analysis : Confirm empirical formula (e.g., C₁₁H₁₃N₃O).
  • Spectroscopy : ¹H NMR (e.g., δ 1.21–1.48 ppm for ethyl groups) and IR (e.g., 1680–1700 cm⁻¹ for carboxamide C=O stretch) .
  • Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 232.2) .
  • Chromatography : HPLC with UV detection for purity assessment (>95%) .

Q. What preliminary biological assays are suitable for evaluating its activity?

  • Methodological Answer : Begin with in vitro assays:

  • Enzyme Inhibition : Test against target enzymes (e.g., kinases) using fluorometric or colorimetric substrates.
  • Cell Viability : MTT assays on cancer cell lines (e.g., IC₅₀ determination) .
  • Anti-inflammatory Activity : Carrageenan-induced paw edema models in rodents, comparing ulcerogenic effects to standard NSAIDs .

Advanced Research Questions

Q. How can conflicting biological activity data from different assays (e.g., in vitro vs. in vivo) be systematically resolved?

  • Methodological Answer :

  • Dose-Response Analysis : Validate assay conditions (e.g., pH, serum protein binding) that may alter bioavailability .
  • Metabolic Profiling : Use LC-MS to identify metabolites in plasma/tissue samples that may deactivate the compound in vivo .
  • Theoretical Frameworks : Link discrepancies to pharmacokinetic parameters (e.g., logP, solubility) using QSAR models .

Q. What strategies can improve the compound’s metabolic stability without compromising target binding affinity?

  • Methodological Answer :

  • Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the pyridine ring to reduce oxidative metabolism .
  • Prodrug Design : Mask the carboxamide group with ethyl esters, which hydrolyze in vivo to release the active form .
  • Isotope Labeling : Use deuterated ethyl groups to slow CYP450-mediated degradation .

Q. How can researchers establish structure-activity relationships (SAR) for derivatives of this compound?

  • Methodological Answer :

  • Systematic Substitution : Synthesize analogs with variations at the pyridine (e.g., 4-methoxy vs. 4-chloro) and pyrazole (e.g., 1-ethyl vs. 1-cyclohexyl) positions .
  • Data Clustering : Use PCA (Principal Component Analysis) to correlate substituent electronic parameters (Hammett σ) with biological activity .
  • Crystallography : Solve X-ray structures of ligand-target complexes (e.g., protein-ligand PDB files) to identify key binding interactions .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide

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